molecular formula C16H15N5O3 B2974903 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide CAS No. 305353-54-2

2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide

Cat. No. B2974903
CAS RN: 305353-54-2
M. Wt: 325.328
InChI Key: DRZMFVKPWKMHBB-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide” is a chemical compound. It is related to the class of benzotriazoles . Benzotriazoles are an important class of UV absorbers, comprising the benzotriazole building block .

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its antibacterial properties . It has shown high activity against Escherichia coli , a gram-negative bacteria, at certain concentrations . This suggests its potential use in developing new antibacterial agents that could be effective against resistant strains of bacteria.

Synthesis of Thiazolidine Derivatives

It serves as a precursor in the synthesis of thiazolidine derivatives . These derivatives are synthesized through a reaction with ethylchloroacetate followed by thiosemicarbazide . Thiazolidine compounds have various applications, including medicinal chemistry and as building blocks for more complex chemical structures.

Heterocyclic Chemistry

The compound is involved in the creation of heterocycles when fused to 1,2,3-triazoles. These heterocycles have been obtained through various synthetic routes and have applications in medicinal chemistry, such as c-Met inhibition and GABAA modulating activity . They are also used as fluorescent probes and structural units in polymers.

Development of Fluorescent Probes

Due to its structural properties, the compound can be used to develop fluorescent probes . These probes are valuable tools in biochemical and medical research for studying biological processes, cellular structures, and for diagnosing diseases .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are explored for their potential to inhibit certain enzymes or receptors, such as the c-Met receptor, which is implicated in various types of cancer . This could lead to the development of targeted cancer therapies.

Environmental Chemistry

The compound’s synthesis methods are noted for being environmentally benign . This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing and processing .

Future Directions

While specific future directions for this compound are not available, one study suggests that benzotriazole hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-24-15-8-11(6-7-14(15)22)9-17-19-16(23)10-21-13-5-3-2-4-12(13)18-20-21/h2-9,22H,10H2,1H3,(H,19,23)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZMFVKPWKMHBB-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.